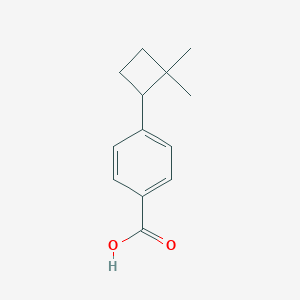

4-(2,2-Dimethylcyclobutyl)benzoic acid

Description

Properties

IUPAC Name |

4-(2,2-dimethylcyclobutyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)8-7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEPPQCWFJINID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1C2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylcyclobutyl)benzoic acid typically involves the reaction of 2,2-dimethylcyclobutanone with benzoic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylcyclobutyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) is a common oxidizing agent used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .

Scientific Research Applications

4-(2,2-Dimethylcyclobutyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylcyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 4-(2,2-Dimethylcyclobutyl)benzoic acid with structurally related compounds:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | 2,2-dimethylcyclobutyl (para) | $ \text{C}{13}\text{H}{16}\text{O}_2 $ | 204.27 | Low | ~2.8 |

| 4-Hydroxybenzoic acid | -OH (para) | $ \text{C}7\text{H}6\text{O}_3 $ | 138.12 | Moderate (~1 g/100 mL) | 1.5 |

| 4-(Methoxycarbonyl)benzoic acid | -COOCH$_3$ (para) | $ \text{C}9\text{H}8\text{O}_4 $ | 180.16 | Low | 1.9 |

| 4-(Cyclobutylmethyl)benzoic acid | Cyclobutylmethyl (para) | $ \text{C}{12}\text{H}{14}\text{O}_2 $ | 190.24 | Low | 2.6 |

| 4-((3,4-Dihydroisoquinolin-2-yl)methyl)benzoic acid | Dihydroisoquinolinylmethyl (para) | $ \text{C}{17}\text{H}{15}\text{NO}_2 $ | 265.31 | Very Low | 3.1 |

Key Observations :

- Steric Effects : The 2,2-dimethylcyclobutyl group introduces greater steric hindrance compared to simpler substituents like -OH or -COOCH$_3$, reducing solubility in polar solvents .

- LogP Trends: Bulkier hydrophobic groups (e.g., dihydroisoquinolinylmethyl) increase lipophilicity, enhancing membrane permeability but limiting aqueous solubility .

- Acidity : Electron-withdrawing groups (e.g., -COOCH$_3$) increase benzoic acid's acidity (lower pKa), while bulky alkyl groups (e.g., cyclobutyl) may slightly reduce acidity due to inductive effects .

Enzyme Inhibition

- Butyrylcholinesterase (BChE) Inhibition: Derivatives like 4-((3,4-dihydroisoquinolin-2-yl)methyl)benzoic acid exhibit potent BChE inhibition (IC$_{50}$ < 1 μM), attributed to the planar aromatic moiety and hydrogen-bonding interactions with the enzyme's active site . In contrast, this compound is expected to show weaker inhibition due to steric interference with enzyme binding .

- Anti-Amyloid Aggregation: Compounds with hydrogen-bond donors (e.g., -OH in 4-hydroxybenzoic acid) demonstrate anti-Aβ aggregation activity, but alkylated derivatives like the dimethylcyclobutyl analog may lack this property due to reduced polarity .

Pharmaceutical Relevance

- Prodrug Potential: Ester derivatives of 4-(methoxycarbonyl)benzoic acid are explored as prodrugs due to their hydrolytic stability and controlled release profiles . The dimethylcyclobutyl group’s rigidity may hinder enzymatic cleavage, limiting its utility in prodrug design .

Biological Activity

4-(2,2-Dimethylcyclobutyl)benzoic acid is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with a dimethylcyclobutyl group. This structural uniqueness imparts distinct chemical and physical properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain enzymes or receptors, leading to various physiological effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with metabolic pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit moderate cytotoxic effects against human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervix carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Research suggests that it could modulate inflammatory pathways, although further studies are required to elucidate the specific mechanisms involved .

In Vitro Studies

- Cytotoxicity Assays : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. The IC50 values for A549 and HeLa cells were determined to be in the micromolar range, indicating significant cytotoxicity .

- Mechanistic Insights : Further investigations revealed that the compound's cytotoxicity correlated with its ability to disrupt microtubule dynamics in cancer cells, suggesting a potential role as an antitumor agent .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's efficacy and safety profile. Current research is limited; however, preliminary animal models are being developed to assess the pharmacokinetics and therapeutic potential of this compound in live organisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2,2-Dimethylcyclopropyl)benzoic acid | Cyclopropyl group | Moderate cytotoxicity |

| 4-(2,2-Dimethylcyclopentyl)benzoic acid | Cyclopentyl group | Lower anticancer activity |

| 4-(2,2-Dimethylcyclohexyl)benzoic acid | Cyclohexyl group | Variable activity based on substitution |

Q & A

Q. What are the optimal synthetic routes for 4-(2,2-Dimethylcyclobutyl)benzoic acid, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves coupling reactions between benzoic acid derivatives and substituted cyclobutane precursors. For example, reductive amination (using NaBH₃CN or H₂ with catalysts like Pd/C) or Suzuki-Miyaura coupling (with Pd(PPh₃)₄ as a catalyst) can introduce the dimethylcyclobutyl group. Key steps include:

-

Precursor activation : Use 4-bromobenzoic acid as a starting material.

-

Cyclobutane coupling : React with 2,2-dimethylcyclobutane boronic ester under Suzuki conditions (K₂CO₃, DMF/H₂O, 80°C).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water).

Maximize yield by optimizing stoichiometry (1:1.2 molar ratio of benzoic acid to cyclobutane precursor) and reaction time (12–24 hours). Monitor progress via TLC or HPLC .- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–75 |

| Purification | Ethyl acetate/hexane (3:7) | >95% purity |

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

- Methodological Answer :

-

Spectroscopy :

-

¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., benzoic acid COOH at δ 12–13 ppm; cyclobutyl CH₂ at δ 1.8–2.2 ppm).

-

IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680 cm⁻¹).

-

X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve crystal packing. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 14.7 Å, b = 6.7 Å, c = 26.2 Å (similar to ). Hydrogen-bonding networks (e.g., COOH dimerization) stabilize the structure .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 14.7698 |

| b (Å) | 6.6730 |

| c (Å) | 26.2392 |

| Resolution (Å) | 0.84 |

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies (e.g., twinning or disorder) in structural determination?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN and BASF commands to refine twin laws. For high mosaicity, collect data at low temperature (100 K) to reduce thermal motion.

- Disorder : Apply PART and SUMP restraints to model split positions. Validate using R1 and wR2 residuals (<5% for high-resolution data).

- Software : WinGX suite for integration and ORTEP-3 for visualizing thermal ellipsoids (e.g., used SHELX and ORTEP-III for structure validation) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

-

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Parameterize the carboxylate group for ionic interactions.

-

MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA).

-

QSAR : Corrogate substituent effects (e.g., cyclobutyl hydrophobicity) with activity data from analogues ( notes benzoic acid derivatives inhibit tyrosinase via copper chelation) .

- Example Docking Results :

| Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| COX-2 | -8.2 ± 0.3 | H-bond (COOH–Arg120) |

| PPARγ | -7.5 ± 0.4 | Hydrophobic (cyclobutyl) |

Q. How to address contradictory results in bioactivity assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay standardization : Control pH (7.4 for physiological conditions) and solvent (DMSO <0.1% to avoid cytotoxicity).

- Data normalization : Use reference inhibitors (e.g., aspirin for COX assays) and triplicate measurements.

- Meta-analysis : Apply ANOVA to identify outliers (e.g., observed variance in hydrolysis rates under acidic vs. basic conditions) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.